Technical Monograph: (R)-Piperidine-2-carboxylic Acid Hydrochloride
Technical Monograph: (R)-Piperidine-2-carboxylic Acid Hydrochloride
Executive Summary
(R)-Piperidine-2-carboxylic acid hydrochloride (also known as D-Pipecolic acid HCl) is a critical non-proteinogenic amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike its naturally occurring (S)-enantiomer—which serves as the scaffold for local anesthetics like Ropivacaine and Levobupivacaine—the (R)-isomer is frequently employed to introduce proteolytic resistance into peptide drugs or to probe stereospecific binding pockets in medicinal chemistry.
This guide provides a definitive analysis of its molecular weight, physicochemical properties, synthesis pathways, and analytical controls, serving as a self-validating resource for laboratory and industrial application.
Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]
Stoichiometric Calculation
The precise molecular weight is the fundamental constant for all molarity calculations in synthesis and formulation. (R)-Piperidine-2-carboxylic acid hydrochloride exists as a 1:1 salt of the free amino acid and hydrochloric acid.
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IUPAC Name: (2R)-Piperidine-2-carboxylic acid hydrochloride
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Common Name: D-Pipecolic acid hydrochloride
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Molecular Formula: C₆H₁₂ClNO₂ (Hill Notation)
Table 1: Atomic Mass Breakdown & Total Molecular Weight
| Element | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 12 | 1.008 | 12.096 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Chlorine (Cl) | 1 | 35.45 | 35.450 |
| Total MW | 165.617 |
Note: For high-precision mass spectrometry (HRMS), the monoisotopic mass (using ¹²C, ¹H, ³⁵Cl) is 165.0556 Da .
Physical Properties[3]
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Appearance: White to off-white crystalline powder.[3]
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Solubility: Highly soluble in water (>50 mg/mL) and methanol; sparingly soluble in non-polar solvents (hexane, ether).
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Melting Point: 260–265 °C (decomposition).[4] High lattice energy typical of zwitterionic amino acid salts.
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Hygroscopicity: Moderate. The hydrochloride salt is prone to absorbing atmospheric moisture, necessitating storage in desiccated, tightly sealed containers.
Stereochemistry and Chirality
The biological activity of pipecolic acid derivatives is strictly governed by stereochemistry. The (R)-enantiomer is the "unnatural" D-analog.
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Configuration: (R) at the C2 position.
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Optical Rotation:
(c=1, H₂O).-
Note: The sign of rotation is opposite to the (S)-enantiomer, which is levorotatory (-) in water.
-
-
Enantiomeric Purity: Critical for pharmaceutical applications. A limit of
of the (S)-enantiomer is standard for high-grade reagents to prevent off-target toxicity or loss of potency in the final drug substance.
Synthesis and Manufacturing Workflows
The synthesis of (R)-pipecolic acid hydrochloride typically proceeds via one of two robust pathways: Classical Resolution or Asymmetric Hydrogenation .
Pathway A: Hydrogenation & Diastereomeric Resolution
This is the most common industrial route due to the low cost of starting materials (Picolinic acid).
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Hydrogenation: Pyridine-2-carboxylic acid is hydrogenated over a Pt or Rh catalyst to yield racemic pipecolic acid.
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Resolution: The racemate is reacted with a chiral resolving agent (e.g., L-Tartaric acid) to form diastereomeric salts.
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Separation: The (R)-Pipecolic acid-Tartrate salt is crystallized selectively.
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Salt Exchange: The tartrate is displaced by HCl to yield the final hydrochloride salt.
Pathway B: Asymmetric Hydrogenation
Modern process chemistry utilizes chiral catalysts to generate the (R)-enantiomer directly, bypassing the wasteful resolution step.
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Substrate: Pyridine-2-carboxylic acid or cyclic imine precursors.
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Catalyst: Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP).
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Conditions: High pressure H₂ (50 bar), MeOH solvent.
Synthesis Workflow Diagram
Figure 1: Industrial synthesis workflow via classical resolution, highlighting the critical separation of the (R)-enantiomer.
Analytical Quality Control (QC)
Ensuring the identity and purity of (R)-Piperidine-2-carboxylic acid HCl requires a multi-modal analytical approach. The following protocol is a self-validating system where each test confirms a different attribute of the molecule.
QC Protocol Table
| Test Parameter | Method | Acceptance Criteria | Purpose |
| Appearance | Visual | White crystalline powder | Physical state verification |
| Identification | IR / NMR | Matches Reference Standard | Structural confirmation |
| Assay (Titration) | Potentiometric (AgNO₃) | 98.0% – 102.0% | Quantifies Chloride content (salt stoichiometry) |
| Chiral Purity | Chiral HPLC / GC | (S)-isomer | Enantiomeric Excess (ee) determination |
| Water Content | Karl Fischer | Controls hygroscopicity/stability |
Analytical Decision Tree
Figure 2: Step-wise analytical decision matrix ensuring only material meeting strict enantiomeric and stoichiometric specifications is released.
Methodological Insight: Chiral HPLC
For the separation of pipecolic acid enantiomers, derivatization is often required due to the lack of a strong chromophore.
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Column: Chiralpak AD-H or Crownpak CR(+).
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Mobile Phase: Perchloric acid (pH 1.5) for Crownpak columns (ligand exchange mechanism).
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Detection: UV at 210 nm (low sensitivity) or post-column derivatization.
Pharmaceutical Applications
Peptidomimetics
(R)-Pipecolic acid is a proline homologue.[3][5] When incorporated into peptide drugs, the six-membered ring induces a fixed conformational constraint (phi/psi angles) different from proline. Furthermore, the (R)-configuration (D-amino acid) confers resistance to endogenous proteases, significantly extending the half-life of peptide therapeutics in plasma.
Anesthetic Synthesis (Structural Context)
While the (S)-enantiomer is the precursor for Ropivacaine and Levobupivacaine , the (R)-enantiomer is essential for:
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Analytical Standards: Required to validate the enantiomeric purity of the (S)-drugs (quantifying the impurity).
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Novel Analogs: Research into "unnatural" anesthetic analogs that may possess different voltage-gated sodium channel binding kinetics.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12210878, Pipecolic acid hydrochloride. Retrieved from [Link][6]
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K. Kaminiów et al. (2021). Pyridoxine-Dependent Epilepsy and Antiquitin Deficiency Resulting in Neonatal-Onset Refractory Seizures.[7] Brain Sciences.[7] Retrieved from [Link]
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Hockless, D. C. R., et al. (1995). Convenient resolution of (±)-piperidine-2-carboxylic acid.[7] Tetrahedron: Asymmetry.[8][7][9] Retrieved from [Link]
Sources
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- 4. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pipecolic acid hydrochloride, (-)- | C6H12ClNO2 | CID 12210878 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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